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molecular formula C9H18 B084754 cis-4-Nonene CAS No. 10405-84-2

cis-4-Nonene

Cat. No. B084754
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988820

Procedure details

21.9 g of cyclohexanone are left to stand together with 175 ml of nitromethane and 2.1 g of 5-diazabicyclo-[4.3.0.]non-5-ene (DBN) in 250 ml of isopropanol at room temperature for 2 days The working up is carried out in analogy to the procedure for Example 1 and provides 37.2 g (100% of theory) of 3-(nitromethyl)cyclohexanone which is pure enough for the next reaction.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
[Compound]
Name
5-diazabicyclo-[4.3.0
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].CCCCC=CCCC>C(O)(C)C>[N+:8]([CH2:11][CH:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:7])[CH2:2]1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
5-diazabicyclo-[4.3.0
Quantity
2.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC=CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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